molecular formula C18H8N6O2 B11087267 4-Naphtho[2,3-d][1,2,3]triazol-1-yl-5-nitro-phthalonitrile

4-Naphtho[2,3-d][1,2,3]triazol-1-yl-5-nitro-phthalonitrile

Cat. No.: B11087267
M. Wt: 340.3 g/mol
InChI Key: YXDCJJZWLBMEPV-UHFFFAOYSA-N
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Description

2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE is a complex organic compound featuring a naphtho[2,3-d][1,2,3]triazole core This compound is notable for its unique structural properties, which include multiple functional groups such as cyano and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE typically involves a multi-step process. One common method is the metal-free domino [3 + 2] cycloaddition reaction, which constructs the naphtho[2,3-d][1,2,3]triazole core . This approach is favored due to its mild reaction conditions, good atom economy, and eco-friendly characteristics.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using readily available starting materials and minimizing waste, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYANO-4-(1H-NAPHTHO[2,3-D][1,2,3]TRIAZOL-1-YL)-5-NITROPHENYL CYANIDE stands out due to its combination of cyano and nitro functional groups, which enhance its reactivity and potential applications. Its naphtho[2,3-d][1,2,3]triazole core also provides unique structural features that differentiate it from other triazole derivatives.

Properties

Molecular Formula

C18H8N6O2

Molecular Weight

340.3 g/mol

IUPAC Name

4-benzo[f]benzotriazol-3-yl-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H8N6O2/c19-9-13-7-17(18(24(25)26)8-14(13)10-20)23-16-6-12-4-2-1-3-11(12)5-15(16)21-22-23/h1-8H

InChI Key

YXDCJJZWLBMEPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=NN3C4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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